

Application Note: Quantitative Analysis of Pedunculosumoside F in Botanical Extracts using HPLC-UV

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Compound of Interest		
Compound Name:	Pedunculosumoside F	
Cat. No.:	B12392597	Get Quote

Abstract

This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of **Pedunculosumoside F**. **Pedunculosumoside F**, a homoflavonoid glycoside isolated from Ophioglossum pedunculosum, has garnered interest for its potential anti-inflammatory, antioxidant, and anticancer properties.[1] The developed method is simple, accurate, and precise, making it suitable for the routine quality control of raw materials and finished products containing **Pedunculosumoside F**.

Introduction

Pedunculosumoside F is a natural compound with potential therapeutic applications in pharmaceuticals, nutraceuticals, and cosmetics.[1] As interest in this compound grows, the need for a reliable analytical method for its quantification is crucial for standardization and quality assurance. This document provides a detailed protocol for an HPLC-UV method developed and validated for the determination of **Pedunculosumoside F** in botanical extracts.

Chemical Properties of Pedunculosumoside F

Chemical Name: 5-hydroxy-3-(hydroxymethyl)-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one



• CAS Number: 1283600-08-7[2][3]

Molecular Formula: C33H40O17[4]

• Molecular Weight: 708.7 g/mol [4]

• Class: Homoflavonoid Glycoside[1]

Experimental Protocol Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution	0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-10% B25-30 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	270 nm
Injection Volume	10 μL
Run Time	30 minutes

Preparation of Standard Solutions

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Pedunculosumoside F reference standard and dissolve it in 10 mL of methanol in a volumetric flask.



 Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 μg/mL to 100 μg/mL by diluting the primary stock solution with methanol. These will be used to construct the calibration curve.

Sample Preparation (from Ophioglossum pedunculosum extract)

- Extraction: Accurately weigh 1 g of powdered, dried plant material. Add 20 mL of 80% methanol and perform ultrasonication for 30 minutes.
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
- Filtration: Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.

Method Validation

The developed method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Results and Discussion Method Performance

The HPLC-UV method provided good separation of **Pedunculosumoside F** from other components in the plant extract. The retention time for **Pedunculosumoside F** was consistently observed at approximately 15.2 minutes.

Quantitative Data Summary

The following tables summarize the quantitative data obtained during method validation.

Table 1: Linearity and Range



Parameter	Value
Linear Range	1 - 100 μg/mL
Regression Equation	y = 25432x + 1234
Correlation Coefficient (r²)	0.9995

Table 2: Precision

Concentration (μg/mL)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=6, 3 days)
5	1.8	2.5
25	1.2	1.9
75	0.8	1.5

Table 3: Accuracy (Spike Recovery)

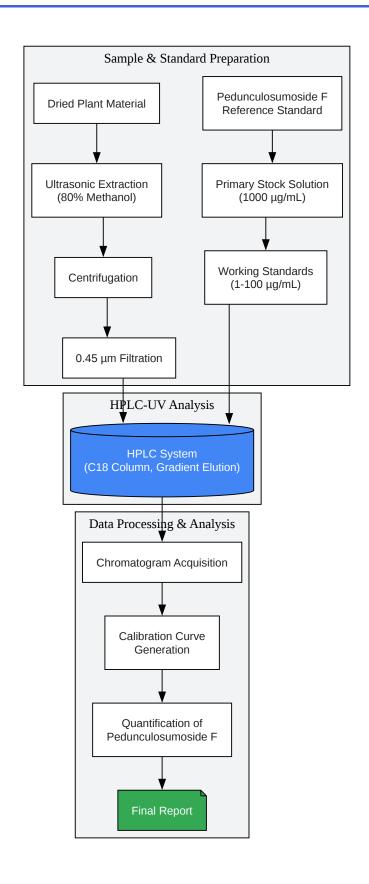
Spiked Level	Amount Added (μg/mL)	Amount Found (μg/mL)	Recovery (%)
Low	10	9.8	98.0
Medium	25	25.5	102.0
High	50	49.2	98.4

Table 4: LOD and LOQ

Parameter	Value (μg/mL)
LOD	0.1
LOQ	0.5

Workflow Diagram





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Caption: Experimental workflow for the HPLC-UV analysis of **Pedunculosumoside F**.



Conclusion

The HPLC-UV method described in this application note is a reliable and robust technique for the quantitative determination of **Pedunculosumoside F** in botanical extracts. The method is straightforward, accurate, and precise, making it a valuable tool for quality control in the pharmaceutical and nutraceutical industries. The validation data demonstrates the suitability of this method for its intended purpose.

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